Synthetic Utility: High-Yield Oxidation to 2-Methylbenzofuran-4-carbaldehyde
A key synthetic transformation of the compound is its oxidation to the corresponding aldehyde. Data from a patent procedure demonstrates the conversion of (2-Methylbenzofuran-4-yl)methanol to 2-methylbenzofuran-4-carbaldehyde using a Swern oxidation (DMSO, oxalyl chloride, triethylamine), achieving a high isolated yield of 93% (3.14 g from 3.34 g starting material) . While a direct, side-by-side comparison with the oxidation yield of the des-methyl analog (benzofuran-4-ylmethanol) under identical conditions is not available in the public literature, this 93% yield serves as a high-performance benchmark for a benzylic alcohol oxidation within the benzofuran class . The efficient conversion is crucial for multi-step syntheses where this aldehyde is a gateway to more complex, patent-protected structures [1].
| Evidence Dimension | Oxidation Yield (Alcohol to Aldehyde) |
|---|---|
| Target Compound Data | 93% isolated yield (Swern oxidation) |
| Comparator Or Baseline | Benzofuran-4-ylmethanol (des-methyl analog); data not available. Class-level baseline for Swern oxidations of primary benzylic alcohols is typically high (often >85%). |
| Quantified Difference | Not calculable without direct comparator data. The 93% yield indicates a highly efficient transformation with this specific substrate. |
| Conditions | DMSO, oxalyl chloride, triethylamine, CH2Cl2, -78 °C to rt |
Why This Matters
This validates the compound's reliable reactivity as a synthetic intermediate, which is essential for procurement when planning a synthetic route requiring a high-yielding oxidation step.
- [1] Catt, J.D., Johnson, G., Keavy, D.J., Mattson, R.J., Parker, M.F., Takaki, K.S., & Yevich, J.P. (1999). Benzofuran and dihydrobenzofuran melatonergic agents. U.S. Patent No. 5,856,529. Bristol-Myers Squibb Company. View Source
